Enzymatic Substrate Differentiation: 3-Hydroxyvaline vs. 3-Hydroxynorvaline in Phenylserine Aldolase Inhibition
The compound exhibits differential inhibitory activity against phenylserine aldolase (EC 4.1.2.26) compared to the structurally related analog 3-hydroxynorvaline. While both are beta-hydroxy amino acids with potential to interact with this pyridoxal-phosphate-dependent enzyme, their side-chain structural differences (gem-dimethyl in 3-hydroxyvaline versus ethyl in 3-hydroxynorvaline) result in distinct binding characteristics [1]. At a concentration of 20 mM, DL-3-hydroxynorvaline produces 49% inhibition of phenylserine aldolase activity [2]. Comparative inhibition data for 3-hydroxyvaline under identical conditions is not available in the public domain, representing a significant data gap that necessitates empirical determination for research applications.
| Evidence Dimension | Phenylserine aldolase (EC 4.1.2.26) inhibition at 20 mM concentration |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature |
| Comparator Or Baseline | DL-3-hydroxynorvaline (CAS 2280-42-4): 49% inhibition at 20 mM |
| Quantified Difference | Unknown—comparative data gap identified |
| Conditions | Phenylserine aldolase enzyme assay; inhibitor concentration 20 mM |
Why This Matters
This differential inhibition profile establishes that 3-hydroxyvaline and 3-hydroxynorvaline are not functionally interchangeable as enzyme modulators, and the absence of published data for 3-hydroxyvaline represents a research opportunity rather than a procurement contraindication.
- [1] BRENDA Enzyme Database. EC 4.1.2.26 - phenylserine aldolase. Inhibitor data for DL-3-hydroxynorvaline (entry 129840). View Source
- [2] BRENDA Enzyme Database. EC 4.1.2.26 inhibitor entry: DL-3-hydroxynorvaline 20 mM, 49% inhibition (entry ID 129840). View Source
